1,2-Dipalmitoyl-3-bromopropanediol
Description
Hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester (molecular formula: C₃₅H₆₇BrO₄) is a brominated derivative of a glycerol diester, where two hydroxyl groups of glycerol are esterified with hexadecanoic acid (palmitic acid), and the third hydroxyl is replaced by a bromomethyl group. This compound is structurally related to hexadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester (CAS 761-35-3), a naturally occurring diester widely identified in plant metabolites and essential oils .
Properties
Molecular Formula |
C35H67BrO4 |
|---|---|
Molecular Weight |
631.8 g/mol |
IUPAC Name |
(3-bromo-2-hexadecanoyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C35H67BrO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 |
InChI Key |
KURYUQICWVXZJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CBr)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester typically involves the esterification of hexadecanoic acid with a bromomethyl-substituted ethanediol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants to a temperature range of 60-80°C and maintaining the reaction for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced catalysts and optimized reaction conditions can further improve the production rate and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexadecanoic acid and the corresponding bromomethyl-substituted ethanediol.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Hexadecanoic acid and bromomethyl-substituted ethanediol.
Substitution: Various substituted ethanediol derivatives.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Scientific Research Applications
Hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems or as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavors.
Mechanism of Action
The mechanism of action of hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester involves its interaction with various molecular targets and pathways. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures. Additionally, the ester moiety can undergo hydrolysis, releasing hexadecanoic acid, which may exert biological effects through its interaction with cellular membranes and signaling pathways.
Comparison with Similar Compounds
Key Research Findings
Natural Occurrence vs. Synthetic Origin: The hydroxymethyl variant (CAS 761-35-3) is abundant in plant metabolites, constituting up to 13.20% of Brassica nigra seed essential oil and 9.45% in red ginseng by-products . Esters with hydroxyl groups (e.g., 2-hydroxy-1-(hydroxymethyl)ethyl ester) are linked to antioxidant activity, as seen in Rosa canina fruit extracts . Bromination may alter this bioactivity due to steric and electronic effects.
Role in Stress Response: In Rheum semenowii, the hydroxymethyl diester’s concentration increases under abiotic stress (e.g., drought), indicating its role in membrane stabilization .
Industrial and Pharmaceutical Applications: The hydroxymethyl diester is utilized in cosmetics (e.g., emulsifiers in red ginseng extracts) , while phospholipid derivatives like DPPG-Na are critical in nanotechnology and drug formulations . The brominated variant’s reactivity could make it a candidate for synthesizing functionalized lipids.
Structural and Functional Divergence
- Substituent Impact: Hydroxymethyl group: Enhances hydrophilicity and participation in hydrogen bonding, crucial for lipid-protein interactions in biological systems . Phosphate group (DPPG-Na): Confers amphiphilicity, enabling micelle or liposome formation .
Thermodynamic Stability :
Brominated esters are expected to have higher melting points than hydroxylated analogs due to bromine’s polarizability. For example, the hydroxymethyl diester (CAS 761-35-3) has a melting point of ~60–65°C , while DPPG-Na decomposes above 200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

